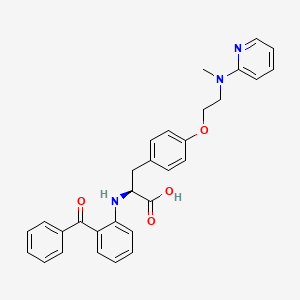
GW1929
描述
GW1929 is a potent, orally active peroxisome proliferator-activated receptor gamma agonist. It is known for its antidiabetic efficacy and neuroprotective potential. This compound has been extensively studied for its ability to activate peroxisome proliferator-activated receptor gamma, which plays a crucial role in regulating glucose and lipid metabolism .
科学研究应用
GW1929 具有广泛的科学研究应用,包括:
化学: 用作工具化合物来研究过氧化物酶体增殖物激活受体γ的激活及其对代谢途径的影响。
生物学: 研究其在调节基因表达和细胞分化中的作用。
医学: 探索其在治疗糖尿病、肥胖症和神经退行性疾病方面的潜在治疗效果。
工业: 用于开发针对代谢紊乱的新药和治疗剂 .
作用机制
GW1929 通过与过氧化物酶体增殖物激活受体γ结合并激活它来发挥其作用。这种激活导致参与葡萄糖和脂类代谢的基因表达的调节。分子靶标包括负责胰岛素敏感性、脂肪生成和炎症的基因。 所涉及的途径包括过氧化物酶体增殖物激活受体γ信号通路,该通路在调节代谢稳态中起着关键作用 .
生化分析
Biochemical Properties
GW1929 interacts with PPARγ, a key regulator of lipid metabolism . The activation of PPARγ by this compound leads to changes in the expression of a large number of genes involved in lipogenesis and fatty acid metabolism . This interaction with PPARγ is crucial for the biochemical effects of this compound .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to decrease glucose, fatty acid, and triglyceride levels in vivo . In macrophages, this compound attenuates the pro-inflammatory phenotype, promoting a switch from pro-inflammatory M1 to anti-inflammatory M2 phenotype .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to PPARγ, leading to the activation of this receptor . This activation results in changes in gene expression, including genes involved in fatty acid transport and oxidation . The binding of this compound to PPARγ is a key aspect of its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. For instance, in a study on cerebral ischemic-reperfusion injury, this compound treatment resulted in a significant reduction in inflammation and DNA fragmentation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, in a study on liver fibrosis in mice, a low dose of this compound was found to significantly reduce hepatic inflammation and stimulate extracellular matrix remodeling .
Metabolic Pathways
This compound is involved in several metabolic pathways. It decreases glucose, fatty acid, and triglyceride levels in vivo, indicating its involvement in glucose and lipid metabolism . The activation of PPARγ by this compound leads to changes in the expression of genes involved in these metabolic pathways .
Transport and Distribution
It is known that this compound can accumulate in inflammatory macrophages , suggesting that it may be transported to sites of inflammation within the body.
Subcellular Localization
Given its role as a PPARγ agonist, it is likely that it localizes to the nucleus where PPARγ is located
准备方法
合成路线和反应条件
GW1929 是通过多步过程合成的,该过程涉及特定化学中间体的反应。合成通常包括以下步骤:
核心结构的形成: this compound 的核心结构是通过使苯甲酰苯胺衍生物与酪氨酸衍生物反应而形成的。
偶联反应: 然后通过醚键将核心结构与吡啶衍生物偶联。
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以最大限度地提高产率和纯度。 连续流化学和自动化合成等先进技术可用于提高效率和可扩展性 .
化学反应分析
反应类型
GW1929 会发生各种化学反应,包括:
氧化: this compound 可以被氧化形成羟基化衍生物。
还原: 还原反应会导致脱甲基化产物的形成。
常见的试剂和条件
氧化: 在受控条件下使用过氧化氢或高锰酸钾等常见的氧化剂。
还原: 使用硼氢化钠或氢化铝锂等还原剂。
主要形成的产物
从这些反应中形成的主要产物包括 this compound 的羟基化、脱甲基化和取代衍生物。 这些衍生物经常因其潜在的生物活性而被研究 .
相似化合物的比较
类似化合物
罗格列酮: 另一种具有类似抗糖尿病作用的过氧化物酶体增殖物激活受体γ激动剂。
吡格列酮: 一种噻唑烷二酮化合物,也激活过氧化物酶体增殖物激活受体γ,用于治疗 2 型糖尿病。
GW1929 的独特性
This compound 由于其非噻唑烷二酮结构而独一无二,这使其与罗格列酮和吡格列酮等其他过氧化物酶体增殖物激活受体γ激动剂区别开来。 这种结构差异有助于其独特的药理学特征和潜在的治疗优势 .
属性
IUPAC Name |
(2S)-2-(2-benzoylanilino)-3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N3O4/c1-33(28-13-7-8-18-31-28)19-20-37-24-16-14-22(15-17-24)21-27(30(35)36)32-26-12-6-5-11-25(26)29(34)23-9-3-2-4-10-23/h2-18,27,32H,19-21H2,1H3,(H,35,36)/t27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQMRBZOBKYXCG-MHZLTWQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)CC(C(=O)O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3)C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3)C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9043803 | |
| Record name | GW1929 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9043803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196808-24-9 | |
| Record name | GW 1929 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=196808-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | GW 1929 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196808249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GW1929 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9043803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GW-1929 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8S066WKF4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: GW1929 is a potent and selective agonist of peroxisome proliferator-activated receptor gamma (PPARγ) [, , , , , , ]. Upon binding to PPARγ, this compound induces a conformational change that promotes the recruitment of coactivator proteins and facilitates the interaction with specific DNA sequences known as PPAR response elements (PPREs) [, ]. This interaction modulates the transcription of various genes involved in lipid metabolism, glucose homeostasis, inflammation, and cell proliferation [, , , , ]. For example, this compound has been shown to:
- Increase insulin sensitivity in peripheral tissues like skeletal muscle and adipose tissue [, ].
- Improve lipid profiles by promoting fatty acid uptake and storage in adipocytes [].
- Inhibit the production of pro-inflammatory cytokines (e.g., TNFα, IL-6) [, , ].
- Suppress the proliferation and induce apoptosis in various cancer cell lines [, , ].
ANone:
ANone: The research papers provided do not specifically address the material compatibility and stability of this compound under various conditions. Further investigation is needed to determine its performance and applications in different material contexts.
A: this compound is not described as a catalyst in the provided research. It functions as a ligand, binding to and modulating the activity of PPARγ. Its applications are primarily focused on its pharmacological effects in various disease models [, , , , , , , , ].
A: While not extensively discussed, computational methods have been utilized. One study employed computer-aided optimization of a this compound derivative to develop a photohormone with enhanced PPARγ activation upon light exposure []. This suggests the potential for further computational studies to explore structure-activity relationships and design novel PPARγ modulators.
ANone: Information on the stability of this compound under various storage conditions or its formulation strategies to enhance solubility, bioavailability, or stability is not provided in the research papers.
ANone: The research papers do not focus on SHE regulations for this compound. As a research compound, standard laboratory safety protocols for handling and disposal should be followed. Further investigation into specific regulatory guidelines is necessary if developing this compound for clinical applications.
ANone: this compound has demonstrated efficacy in various in vitro and in vivo models:
- Inhibition of Cancer Cell Proliferation and Invasion: this compound suppressed the growth and invasion of various cancer cell lines, including tongue carcinoma [], non-small cell lung carcinoma [, ], and hepatocellular carcinoma [].
- Anti-inflammatory Effects in Macrophages: this compound attenuated the production of pro-inflammatory mediators like TNFα, IL-6, and nitric oxide in macrophages stimulated with LPS or IFNγ [, , , ].
- Improvement in Metabolic Parameters in Diabetic Rats: this compound improved glucose tolerance, reduced circulating free fatty acids and triglycerides, and increased insulin sensitivity in Zucker diabetic fatty rats [, ].
- Reduction of Atherosclerotic Lesions: In mouse models of atherosclerosis, this compound inhibited foam cell formation and reduced the expression of matrix metalloproteinases, suggesting a potential for limiting plaque development [, ].
- Neuroprotection in Cerebral Ischemia: In a rat model of focal cerebral ischemia-reperfusion injury, this compound exhibited neuroprotective effects, reducing infarct size and improving neurological function, potentially through its anti-inflammatory and anti-apoptotic properties [].
- Attenuation of Renal Injury: this compound protected against cisplatin-induced nephrotoxicity in mice, likely by reducing oxidative stress and cell death in renal tubular epithelial cells [].
- Amelioration of Ovarian Fibrosis in PCOS: In a rat model of polycystic ovary syndrome (PCOS), this compound alleviated ovarian fibrosis and restored ovarian function, potentially through modulation of the PPARγ/TGF-β1/Smad signaling pathway [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1R)-1-(6-methyl-[1,3]thiazolo[2,3-e][1,2,4]triazol-5-yl)ethyl] N-phenylcarbamate](/img/structure/B1672368.png)
![5-Ethyl-N-[2-fluoro-5-(2-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-2-thiophenesulfonamide](/img/structure/B1672369.png)
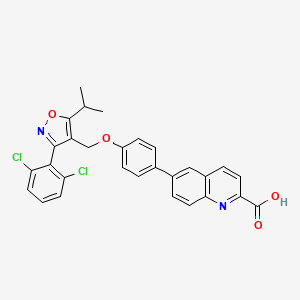
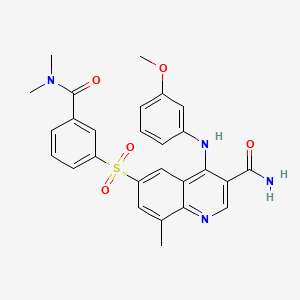
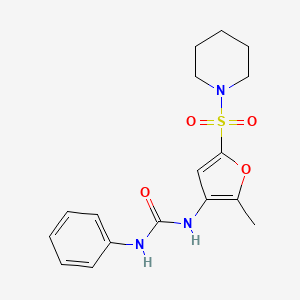
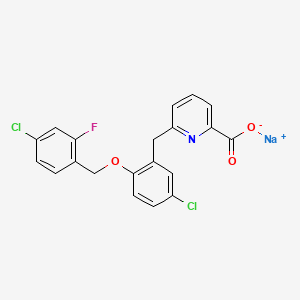

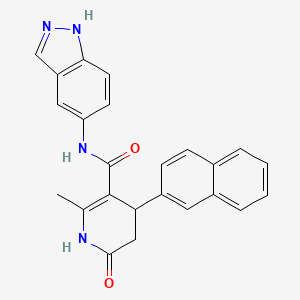
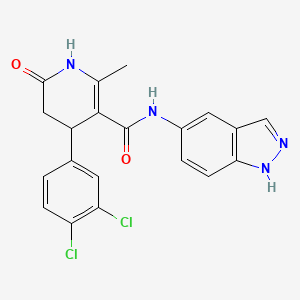
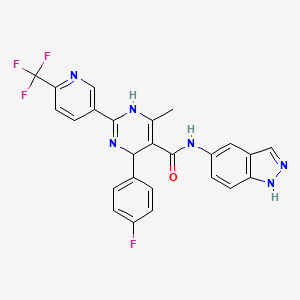

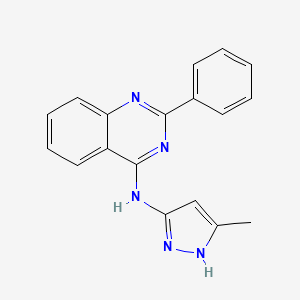
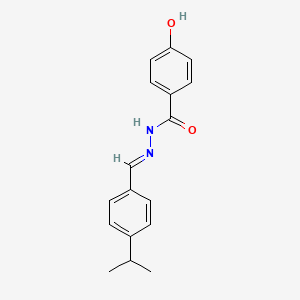
![[4-[2-Fluoro-4-(1-methoxyethyl)phenyl]piperazin-1-yl]-[2-(4-fluorophenyl)-5-methylsulfonylphenyl]methanone](/img/structure/B1672390.png)
